molecular formula C13H13NO3 B2564633 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 302953-13-5

1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2564633
CAS No.: 302953-13-5
M. Wt: 231.251
InChI Key: MTFWFBGIIMPBAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Another method involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus pentachloride.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,6,8-trimethyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(15)10(13(16)17)6-14(11)3/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFWFBGIIMPBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CN2C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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